(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Overview
Description
(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that combines a prolinamide backbone with a fluorophenoxy and pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the fluorophenoxy-pyridinyl intermediate: This step involves the reaction of 2-fluorophenol with 3-bromopyridine under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a boron reagent.
Acetylation of L-proline: L-proline is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling of the intermediates: The acetylated L-proline is then coupled with the fluorophenoxy-pyridinyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of (2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and pyridinyl groups can interact with the active sites of these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-L-prolinamide: This compound has an additional fluorine atom, which can affect its reactivity and interactions.
1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide: The presence of methyl groups instead of fluorine can lead to different chemical properties and biological activities.
Uniqueness
(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenoxy and pyridinyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-13(24)23-11-5-8-16(23)18(25)22-12-14-6-4-10-21-19(14)26-17-9-3-2-7-15(17)20/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3,(H,22,25)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRKAUJWUUCSIA-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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